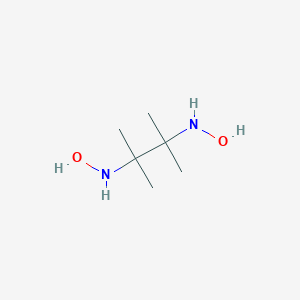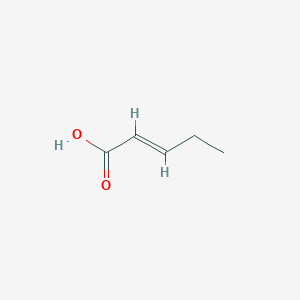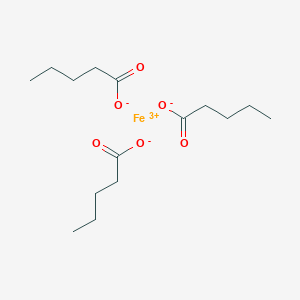
FERRIC VALERATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FERRIC VALERATE, also known as iron(III) tripentanoate, is a coordination compound where iron is in the +3 oxidation state. This compound is part of a broader class of iron(III) complexes that have garnered interest due to their diverse applications in various fields, including catalysis, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FERRIC VALERATE can be synthesized through the reaction of iron(III) salts with pentanoic acid under controlled conditions. A common method involves dissolving iron(III) chloride in an organic solvent, followed by the addition of pentanoic acid. The mixture is then heated to facilitate the formation of the iron(III) tripentanoate complex. The reaction can be represented as: [ \text{FeCl}_3 + 3 \text{C}_5\text{H}_9\text{COOH} \rightarrow \text{Fe(C}_5\text{H}_9\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of iron(3+) tripentanoate may involve large-scale reactors where iron(III) salts and pentanoic acid are combined under optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: FERRIC VALERATE undergoes various chemical reactions, including:
Oxidation and Reduction: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The pentanoate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron(II) to iron(III).
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligands such as ethylenediamine can replace pentanoate ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Iron(III) oxide or other iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New iron(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
FERRIC VALERATE has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of iron(3+) tripentanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial in catalytic applications where iron(3+) tripentanoate acts as an electron mediator.
Vergleich Mit ähnlichen Verbindungen
Iron(III) acetate: Similar coordination environment but with acetate ligands.
Iron(III) oxalate: Contains oxalate ligands and is used in different applications.
Iron(III) citrate: Commonly used in biological and medical applications.
Uniqueness: FERRIC VALERATE is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its pentanoate ligands provide a balance between hydrophobicity and coordination strength, making it suitable for various applications that require specific solubility and reactivity profiles.
Eigenschaften
IUPAC Name |
iron(3+);pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYTLAXRWFCKG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625184 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-56-3 |
Source


|
| Record name | Iron(3+) tripentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
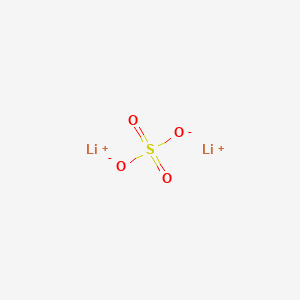
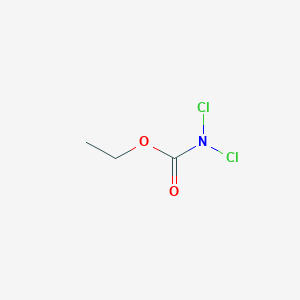
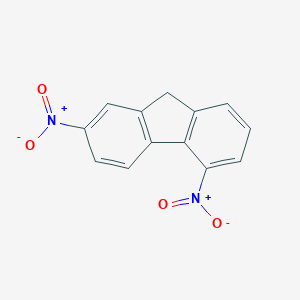
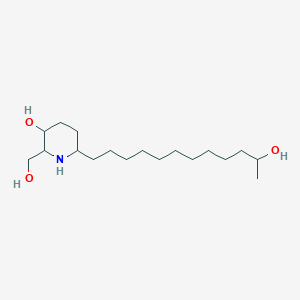
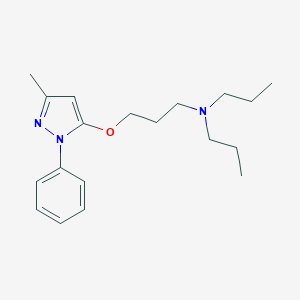
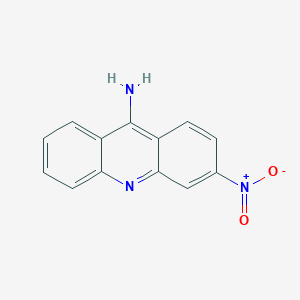
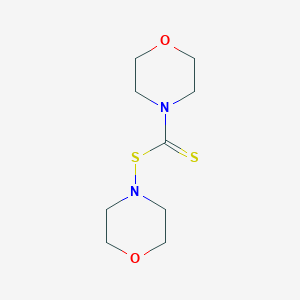
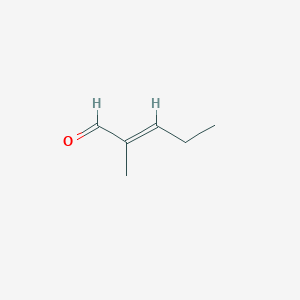
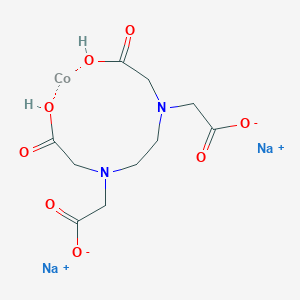
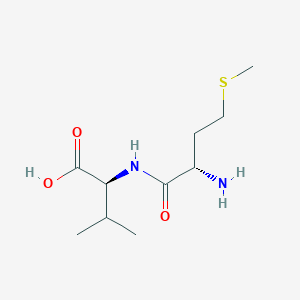
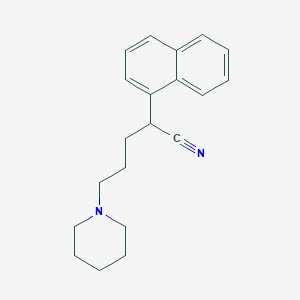
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
